molecular formula C36H49NO12 B8069433 [(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

Cat. No.: B8069433
M. Wt: 687.8 g/mol
InChI Key: RIPYIJVYDYCPKW-MYPIPRNYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is recognized for its biological activity, particularly as an inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway . This compound has garnered interest due to its potential therapeutic applications and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Flaconitine can be synthesized through the acetylation of aconitine. The process involves the reaction of aconitine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods: Industrial production of flaconitine involves the extraction of aconitine from the roots of Aconitum species, followed by its chemical modification. The extraction process includes steps such as drying, grinding, and solvent extraction. The extracted aconitine is then subjected to acetylation to produce flaconitine .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Flaconitine has a wide range of applications in scientific research:

Mechanism of Action

Flaconitine exerts its effects primarily through the inhibition of the NF-κB pathway. This pathway plays a crucial role in regulating immune responses, inflammation, and cell survival. By inhibiting NF-κB activation, flaconitine can suppress the expression of pro-inflammatory cytokines and other mediators involved in inflammatory and immune responses . The molecular targets of flaconitine include the NF-κB subunits and the upstream kinases involved in the pathway .

Comparison with Similar Compounds

Flaconitine’s unique acetylation pattern and its potent inhibition of the NF-κB pathway make it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H49NO12/c1-8-37-16-33(17-43-4)22(47-18(2)38)14-23(44-5)35-21-15-34(42)30(48-32(41)20-12-10-9-11-13-20)24(21)36(49-19(3)39,29(40)31(34)46-7)25(28(35)37)26(45-6)27(33)35/h9-13,21-31,40,42H,8,14-17H2,1-7H3/t21-,22-,23+,24-,25?,26+,27-,28?,29+,30-,31+,33+,34-,35?,36-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPYIJVYDYCPKW-MYPIPRNYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)OC(=O)C)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@]2([C@@H](C[C@@H](C34[C@@H]2[C@H](C(C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)OC(=O)C)OC)OC)OC(=O)C)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H49NO12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

687.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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